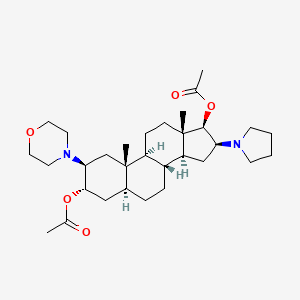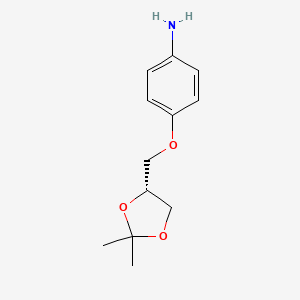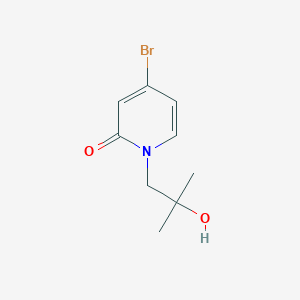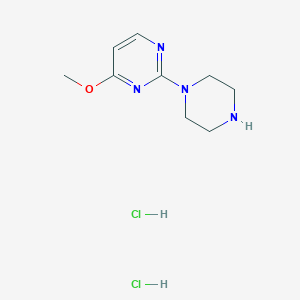
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride
Übersicht
Beschreibung
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a biochemical compound with the molecular formula C9H14N4O•2HCl and a molecular weight of 267.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is defined by its molecular formula, C9H14N4O•2HCl . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride include a molecular weight of 267.16 and a molecular formula of C9H14N4O•2HCl . More specific properties such as melting point, boiling point, and solubility would require additional data.Wissenschaftliche Forschungsanwendungen
Modulation of Pharmacokinetic Properties
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, making them more effective.
Treatment of Various Diseases
Piperazine derivatives are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride could potentially be used in the treatment of these conditions.
Potential Treatments for Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This compound could potentially be used in the development of new treatments for these neurodegenerative diseases.
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) . This suggests that 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride could potentially be used in similar applications.
Derivatization Reagent for Carboxyl Groups on Peptides
This compound may be used as a derivatization reagent for the carboxyl groups on peptides . This could be useful in the field of peptide and protein research.
Spectrophotometric Analysis of Phosphopeptides
It can be used in the spectrophotometric analysis of phosphopeptides . This could be particularly useful in the field of biochemistry and molecular biology.
Synthesis of Novel Compounds
This compound can be used as a starting reagent for the synthesis of novel compounds . This could be useful in the field of organic chemistry and drug discovery.
Antibacterial Activities
The compound has shown promising antibacterial activity . This suggests that it could potentially be used in the development of new antibacterial drugs.
Zukünftige Richtungen
The future directions of research involving 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride could include further exploration of its potential biochemical applications. As related compounds have shown promising neuroprotective and anti-inflammatory properties , similar studies could be conducted with 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride.
Wirkmechanismus
Target of Action
The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride acts as an antagonist of the α2-adrenergic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, blocking the receptor and preventing its activation by endogenous catecholamines.
Eigenschaften
IUPAC Name |
4-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDDOZFBOITQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



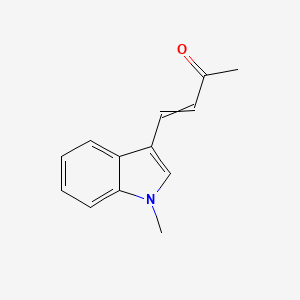
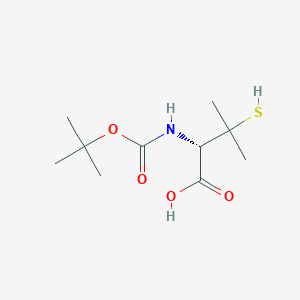
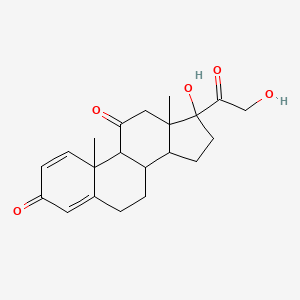



![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)
